molecular formula C7H8N2O3 B11916877 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 1267654-20-5

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B11916877
CAS No.: 1267654-20-5
M. Wt: 168.15 g/mol
InChI Key: BXQWLKTVPZPPAX-UHFFFAOYSA-N
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Description

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring with an ethyl group at the 2-position, a keto group at the 6-position, and a carboxylic acid group at the 4-position. It has garnered significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea. The reaction is usually catalyzed by acids or bases and can be carried out under solvent-free conditions or in the presence of a green catalyst like lactic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Biginelli reaction, focusing on yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the scalability and environmental friendliness of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The ethyl group at the 2-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can help manage conditions like gout and hyperuricemia.

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its potential as a xanthine oxidase inhibitor differentiates it from other pyrimidine derivatives that may target different enzymes or pathways.

Biological Activity

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS No. 1267654-20-5) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits properties that could be harnessed for therapeutic applications, particularly in the fields of anti-cancer, anti-inflammatory, and anti-microbial treatments. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H8N2O3C_7H_8N_2O_3 with a molecular weight of 168.15 g/mol. The compound features a pyrimidine ring with a carboxylic acid functional group and an ethyl substituent, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, show promise as anticancer agents. For instance, a study demonstrated that certain pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism of action may involve the inhibition of key enzymes associated with cancer cell proliferation.

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (lung)29.77
This compoundCaco-2 (colon)40.54

These results suggest that the compound can effectively inhibit the growth of certain cancer cells at relatively low concentrations .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has also been explored. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes. This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits antibacterial and antifungal activities. The compound's effectiveness against various pathogens highlights its potential as an alternative treatment option in infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the core structure can significantly influence potency and selectivity against target enzymes or receptors. For example, substituents on the pyrimidine ring can enhance or diminish activity depending on their electronic and steric effects .

Case Studies

  • Anticancer Evaluation : A series of studies evaluated the anticancer efficacy of various pyrimidine derivatives, including this compound. Results indicated that compounds with specific substituents showed enhanced cytotoxicity against cancer cell lines compared to standard chemotherapy agents.
  • Anti-inflammatory Studies : In vivo models demonstrated that administration of pyrimidine derivatives resulted in reduced inflammation markers in animal models of arthritis, suggesting their utility in chronic inflammatory conditions.
  • Antimicrobial Testing : Clinical isolates were tested against the compound, revealing significant inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its potential as a new class of antibiotics.

Properties

CAS No.

1267654-20-5

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-2-5-8-4(7(11)12)3-6(10)9-5/h3H,2H2,1H3,(H,11,12)(H,8,9,10)

InChI Key

BXQWLKTVPZPPAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=O)N1)C(=O)O

Origin of Product

United States

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